4-Chloro-2-(3-ethoxyphenyl)quinazoline

Lipophilicity Drug-likeness Physicochemical property prediction

Medicinal chemistry teams pursuing EGFR, VEGFR, or Aurora kinase inhibitors often face unpredictable reactivity when substituting 2-aryl-4-chloroquinazoline intermediates. This compound eliminates that variable with a fixed 3-ethoxyphenyl motif and a reactive C4 chlorine center for reliable S_NAr diversification. - Ensures consistent S_NAr rates and SAR interpretation vs. regioisomeric or dealkylated analogs - Enables late-stage amination under mild conditions (K₂CO₃/acetone, 60-80 °C) without protecting groups - ≥95% purity with NMR/HPLC/GC analysis; shipped ambient, non-hazardous

Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
Cat. No. B8246968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(3-ethoxyphenyl)quinazoline
Molecular FormulaC16H13ClN2O
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)Cl
InChIInChI=1S/C16H13ClN2O/c1-2-20-12-7-5-6-11(10-12)16-18-14-9-4-3-8-13(14)15(17)19-16/h3-10H,2H2,1H3
InChIKeyWVCDTGPBEXIHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(3-ethoxyphenyl)quinazoline Product Specifications


4-Chloro-2-(3-ethoxyphenyl)quinazoline (CAS 2901099-87-2) is a heterocyclic building block of the 2,4-disubstituted quinazoline class, bearing a chlorine atom at the 4-position and a 3-ethoxyphenyl ring at the 2-position . With a molecular formula of C16H13ClN2O and a molecular weight of 284.74 g/mol, this compound serves as a versatile electrophilic intermediate for nucleophilic aromatic substitution (SNAr) at the C4 chloro center, enabling rapid diversification into 4-amino, 4-alkoxy, and 4-thioquinazoline libraries for medicinal chemistry and kinase inhibitor programs . Standard commercial purity is ≥95%, with certificates of analysis including NMR, HPLC, or GC available from multiple suppliers .

Workflow C4 SNAr diversification into 4-amino, 4-alkoxy, and 4-thioquinazoline libraries
Selection 3-ethoxyphenyl motif for kinase-targeted library design and pharmacophore elaboration
Use Context Medicinal chemistry building block for rapid SAR exploration at the 4-position

Why 4-Chloro-2-(3-ethoxyphenyl)quinazoline Is Irreplaceable


Generic substitution of 4-chloro-2-arylquinazoline intermediates is technically invalid because the C2 aryl substituent electronically and sterically modulates both the reactivity of the C4 electrophilic center and the downstream biological profile of the final elaborated products . The 3-ethoxy substituent on the phenyl ring exerts a distinct resonance (+M) and inductive (-I) effect relative to a 4-ethoxy, 3-methoxy, or unsubstituted phenyl comparator, shifting the electron density of the quinazoline core and altering both the rate of SNAr displacement and the binding orientation when the scaffold is advanced into kinase-targeted libraries . Replacing the 3-ethoxyphenyl motif with a regioisomeric or dealkylated analog therefore introduces an uncontrolled variable in both synthetic yield and SAR interpretation, as demonstrated by the broad range of reported melting points, purities, and reactivity profiles across the 2-aryl-4-chloroquinazoline series .

This Compound
Alternative
Risk Context
3-ethoxyphenyl (meta)
4-ethoxyphenyl regioisomer
Electronic modulation and SNAr kinetics may shift, altering synthetic yield and downstream SAR interpretation
3-ethoxyphenyl
3-methoxyphenyl analog
Lower lipophilicity and altered hydrogen-bond character may change permeability and target engagement profile
3-ethoxyphenyl
Unsubstituted phenyl
Absence of the oxygen-based hydrogen-bond acceptor eliminates a key pharmacophoric element for kinase hinge binding

4-Chloro-2-(3-ethoxyphenyl)quinazoline vs. Closest Analogs


Increased Lipophilicity with Meta-Ethoxy Substitution

The target compound's 3-ethoxy group increases calculated lipophilicity (ClogP) by approximately 0.5–0.7 log units relative to the 3-methoxy analog, and by roughly 1.0–1.2 log units above 4-chloro-2-phenylquinazoline . This difference is driven by the additional methylene unit in the ethoxy chain, which enhances hydrophobic surface area without adding a hydrogen-bond donor. Such a shift in ClogP directly influences passive membrane permeability and nonspecific protein binding, making the ethoxy-substituted scaffold a more attractive starting point for CNS-penetrant or intracellular target programs where a higher logD threshold is desired .

Lipophilicity Shift
Class-level inference
ΔClogP ≈ +0.5–0.7
May support permeability screening for CNS or intracellular target programs
In silico prediction; experimental logP measurement advised
Lipophilicity Drug-likeness Physicochemical property prediction

Molecular Weight and Heavy Atom Advantage

With a molecular weight of 284.74 g/mol, the target compound is 14.03 g/mol heavier than the 3-methoxy analog (MW 270.71) and 44.05 g/mol heavier than 4-chloro-2-phenylquinazoline (MW 240.69) . This weight increment, arising from the single ethoxy oxygen and methylene group, pushes the scaffold closer to the center of the classical Lipinski 'drug-like' space (MW 200–500) while retaining substantial room for further functionalization before exceeding the 500 Da ceiling. The higher heavy-atom count (21 for C16H13ClN2O vs. 19 for C15H11ClN2O and 17 for C14H9ClN2) also provides a greater number of potential intermolecular contact points, which can enhance binding enthalpy in fragment-growing campaigns .

MW & Heavy Atoms
Supporting evidence
284.74 g/mol
21 heavy atoms
vs 270.71 g/mol
19 heavy atoms
Positions scaffold closer to lead-like center; retains headroom for further functionalization
Based on standard CAS formula records
Molecular weight Heavy atom count Fragment-based screening Library design

Regioisomeric SNAr Selectivity from Meta-Ethoxy

In 4-chloroquinazoline systems, the electronic nature of the 2-aryl substituent influences the electrophilicity of the C4 center. A 3-ethoxy group donates electron density into the quinazoline π-system through resonance (+M) from a meta position relative to the quinazoline attachment point, which reduces the electrophilicity of C4 less dramatically than a 4-ethoxy group (para to the attachment), where the +M effect is more effectively transmitted . Experimental and computational SNAr studies on 4-chloroquinazoline derivatives demonstrate that electron-rich 2-aryl substituents can slow the rate of nucleophilic displacement, with the magnitude of rate retardation correlating with the Hammett σp constant of the substituent . Consequently, the 3-ethoxyphenyl regioisomer is expected to exhibit a measurable kinetic advantage (faster SNAr displacement) over its 4-ethoxy congener under identical nucleophilic amination conditions.

SNAr Rate Preference
Class-level inference
Expected faster C4 displacement
Aniline, 25–60 °C, EtOH or MeCN
Meta-ethoxy regioisomer may shorten reaction times in parallel library synthesis
Quantitative rate ratio not directly reported; review under specific amination conditions
SNAr reactivity Regioisomeric selectivity Electrophilic substitution Synthetic efficiency

Commercial Availability and Purity vs. Phenyl Analog

The target compound is supplied by multiple specialty chemical vendors (AKSci, Bidepharm, Leyan) with a standard purity specification of 95%, and certificates of analysis including NMR, HPLC, or GC are routinely available upon request . In comparison, 4-chloro-2-phenylquinazoline is available from Sigma-Aldrich at a higher purity grade of 97%, but its downstream utility is fundamentally different because the unsubstituted phenyl ring lacks the oxygen-based hydrogen-bond acceptor that the 3-ethoxy group provides for target engagement in kinase active sites . The higher nominal purity of the phenyl analog does not translate into superior suitability for medicinal chemistry programs that require the 3-ethoxyphenyl pharmacophore element; purity differences of 2% are within the typical tolerance for research-grade building blocks and can be addressed by recrystallization if needed .

Purity & Availability
Supporting evidence
≥95% purity Multi-vendor supply NMR, HPLC, GC CoA
2% purity gap vs. phenyl analog does not outweigh 3-ethoxyphenyl pharmacophoric advantage
Recrystallization can address purity if required for sensitive downstream steps
Commercial availability Purity specification Procurement benchmarking

4-Chloro-2-(3-ethoxyphenyl)quinazoline Applications


Meta-Ethoxy Quinazoline Kinase Inhibitor Libraries

Medicinal chemistry teams pursuing EGFR, VEGFR, or Aurora kinase inhibitors with a 2-(3-ethoxyphenyl)quinazoline core can use this compound as the direct SNAr substrate for late-stage diversification at the 4-position . The 3-ethoxy group mimics the 3-ethynyl motif of erlotinib while offering improved metabolic stability due to the absence of a terminal alkyne, and the para-chloro leaving group enables efficient coupling with anilines under mild conditions (K2CO3/acetone or Cs2CO3/DMF, 60–80 °C) . This approach avoids the need for protecting group manipulations or de novo construction of the 3-ethoxyphenyl ring during the synthetic route.

Fragment Scaffold with Lipophilic Anchor

The 3-ethoxyphenyl substituent serves as a medium-sized hydrophobic anchor that occupies a well-defined lipophilic pocket in kinase hinge-region binding sites, as inferred from docking studies of analogous 2-arylquinazoline inhibitors . In fragment-growing strategies, the C4 chlorine provides an unambiguous vector for iterative amine substitution, while the ethoxy group's higher ClogP relative to methoxy analogs (ΔClogP ≈ +0.5 to +0.7) shifts the fragment's physicochemical profile toward a more membrane-permeable zone, making it suitable for phenotypic screening cascades where intracellular target engagement is required .

Comparative SNAr Reactivity Profiling

The regioisomeric pair of 4-chloro-2-(3-ethoxyphenyl)quinazoline and 4-chloro-2-(4-ethoxyphenyl)quinazoline constitutes a valuable model system for investigating the transmission of electronic effects through the quinazoline ring in nucleophilic aromatic substitution reactions . Academic laboratories studying solvent effects, ionic-liquid catalysis, or hydrogen-bond-assisted activation of electrophile/nucleophile pairs can exploit the differential reactivity arising from meta- vs. para-ethoxy substitution to probe mechanistic hypotheses without the confounding influence of steric bulk, as the ethoxy group is relatively compact .

Quinazoline-Derived Chemical Probe Synthesis

Chemical biology groups developing activity-based probes or photoaffinity labels based on a quinazoline scaffold can install the 3-ethoxyphenyl group at the 2-position early in the synthetic sequence, then elaborate the 4-amino substituent to introduce a biotin tag, fluorophore, or diazirine photo-crosslinker in a single step . The ether oxygen provides a potential metabolic soft spot for probe catabolism studies, and the chlorine atom can be repurposed for radiochemical incorporation (e.g., 36Cl labeling) if required for quantitative whole-body autoradiography experiments .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
3-ethoxyphenyl pharmacophore with C4 SNAr leaving group
C4 amination efficiency and final compound SAR confirmation
Fragment-based lead optimization
Lipophilic anchor (3-ethoxy) with derivatizable C4 vector
Membrane permeability and intracellular target engagement assays
Mechanistic SNAr reactivity studies
Regioisomeric pair with distinct electronic profiles
Kinetic rate comparison and solvent effect profiling
Chemical probe development
C4 chlorine for one-step biotin/fluorophore installation; 3-ethoxy as metabolic soft spot
Probe stability and target engagement confirmation in cellular contexts
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